5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone
Overview
Description
5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone is a useful research compound. Its molecular formula is C13H12BrNO3 and its molecular weight is 310.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Profile of Quinoxalinone Derivatives
Quinoxalinone derivatives, including quinoline compounds, have been identified as crucial scaffolds for designing biologically active compounds. Research indicates these derivatives exhibit a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. Their versatile chemical structure allows for the development of newer derivatives with potentially improved efficacy and safety profiles (Ramli et al., 2014).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives have been extensively used as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This makes them valuable in industrial applications where corrosion resistance is crucial (Verma et al., 2020).
Antimalarial Activity of 8-Aminoquinoline Derivatives
8-Aminoquinoline derivatives, a class of compounds including quinoline structures, have shown significant antimalarial activity. Their metabolism has been studied to understand their mechanism of action and potential toxicities, especially in individuals with specific genetic deficiencies (Strother et al., 1981).
Quinoline-Based Antibacterials
Quinolines are foundational in the development of new antibacterial agents. Their unique mechanism of action, primarily through the inhibition of DNA gyrase and topoisomerase IV, makes them effective against a wide range of bacterial infections. The exploration of quinoline antibacterials continues to be a fertile area for discovering novel drugs (Bisacchi, 2015).
Properties
IUPAC Name |
5-(2-bromobutanoyl)-8-hydroxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-2-9(14)13(18)8-3-5-10(16)12-7(8)4-6-11(17)15-12/h3-6,9,16H,2H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOOUIQZGIEBND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=C2C=CC(=O)NC2=C(C=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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